(R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
Description
“(R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid” is a chiral, Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The compound features a butyric acid backbone with a 2,3-difluorophenyl substituent at the fourth carbon and an Fmoc-protected amino group at the second carbon. The (R)-configuration at the stereogenic center (C2) is critical for its application in peptide synthesis, particularly in solid-phase methodologies where Fmoc serves as a temporary protecting group for amines .
Properties
Molecular Formula |
C25H21F2NO4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-(2,3-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30) |
InChI Key |
LKQNPTJSKHQTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution
A racemic mixture of 4-(2,3-difluorophenyl)-butyric acid is resolved via:
Asymmetric Synthesis
For direct enantioselective synthesis, methods include:
Fmoc Protection of the α-Amino Group
The Fmoc group is introduced to protect the α-amino group during peptide coupling.
Reaction Conditions
Procedure :
- Dissolve (R)-4-(2,3-difluorophenyl)-butyric acid amine in DCM.
- Add Fmoc-Cl (1.2 eq) and DIPEA (1.5 eq).
- Stir at 0°C for 2 hours, then warm to RT for 2 hours.
Peptide Coupling and Deprotection
The Fmoc-protected amino acid is incorporated into peptides via SPPS.
Automated Coupling
Purification and Characterization
Purification Methods
| Method | Conditions | Purity | Reference |
|---|---|---|---|
| Reversed-phase HPLC | C18 column, 0.1% TFA in ACN/H₂O gradient | >95% | |
| Flash chromatography | SiO₂, EtOAc/hexane gradient | 85–90% |
Characterization Data
| Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| ¹H NMR | δ 4.2–4.5 (Fmoc CH₂), δ 7.2–7.8 (Ar-H) | |
| IR | 1700 cm⁻¹ (C=O, Fmoc carbamate) | |
| LC-MS | [M+H]⁺ = 438.1 (C₂₅H₂₁F₂NO₄) |
Challenges and Optimization
- Racemization : Minimized by using low temperatures and short reaction times during Fmoc protection.
- Solubility : DCM/DMF mixtures enhance solubility of Fmoc-protected intermediates.
- Byproduct Control : Excess HATU (1.5 eq) reduces dipeptide formation during coupling.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,3-difluoro-D-homophenylalanine undergoes various chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Deprotection reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group for further reactions
Common Reagents and Conditions
Bases: Piperidine is commonly used for Fmoc deprotection.
Solvents: Organic solvents such as dimethylformamide (DMF) are used in the synthesis and purification processes
Major Products Formed
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
Fmoc-2,3-difluoro-D-homophenylalanine is widely used in peptide synthesis. It serves as a building block for the synthesis of peptides with specific properties, such as increased stability and resistance to enzymatic degradation .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. Its unique structure allows for the investigation of the effects of fluorine substitution on biological activity .
Medicine
It can be incorporated into peptide-based drugs to enhance their pharmacokinetic properties and improve their therapeutic efficacy .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of Fmoc-2,3-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The fluorine atoms and the Fmoc group influence the compound’s interactions with molecular targets, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of “(R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid,” highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Applications Halogenated Aryl Groups (2,3-Difluoro vs. Aliphatic vs. Aromatic Side Chains: Compounds like (R)-2-(Fmoc-amino)-4-bromobutanoic acid prioritize aliphatic halogenation for click chemistry, whereas aryl-substituted analogs (e.g., tert-butylphenyl) enhance hydrophobic interactions in drug design .
Stereochemical and Stability Considerations The (S)-enantiomer of 4,4-difluoro-butyric acid () shows reduced enzymatic degradation compared to non-fluorinated analogs, a property likely shared by the (R)-configured target compound .
Safety and Handling Most Fmoc-protected compounds, including the target analog, are labeled for research use only. Limited toxicity data are available, though standard precautions (e.g., PPE, ventilation) are universally advised .
Research and Application Gaps
- Synthetic Methodologies: No direct evidence details the synthesis of the target compound. However, analogous Fmoc-protected amino acids are typically synthesized via carbodiimide-mediated coupling or enzymatic resolution .
- Biological Data: Toxicity, solubility, and pharmacokinetic profiles for halogenated Fmoc-amino acids remain understudied, highlighting a need for systematic characterization .
Biological Activity
(R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and applications in drug development and peptide synthesis.
Chemical Structure and Properties
The compound features a butyric acid backbone with a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of difluorophenyl enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₂N₂O₄ |
| Molecular Weight | 364.36 g/mol |
| CAS Number | 467442-21-3 |
| Melting Point | 225 °C |
Antimicrobial Properties
Compounds similar to (R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid have been studied for their ability to inhibit bacterial growth. Research indicates that the difluorophenyl group may contribute to enhanced antimicrobial activity compared to non-fluorinated analogs .
Antioxidant Effects
The antioxidant properties of this compound have been explored in various studies. It has shown potential in scavenging free radicals, which can mitigate oxidative stress in biological systems. This property is particularly valuable in the context of diseases linked to oxidative damage .
Peptide Synthesis
As a protected amino acid, (R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid plays a crucial role in peptide synthesis. The Fmoc group allows for selective reactions, facilitating the construction of complex peptides with desired biological activities .
Case Studies
-
Antimicrobial Activity Assessment
- A study evaluated the antimicrobial efficacy of (R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
-
Antioxidant Activity Evaluation
- In vitro assays demonstrated that the compound exhibited a dose-dependent reduction in reactive oxygen species (ROS) levels, highlighting its potential therapeutic application in oxidative stress-related conditions.
Applications in Drug Development
The unique structure of (R)-4-(2,3-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid makes it an attractive candidate for drug development. Its ability to modulate biological pathways through interactions with proteins and nucleic acids opens avenues for therapeutic applications targeting various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
